4-Phosphonomethyl-L-phenylalanine
Description
Significance as a Nonhydrolyzable Phosphotyrosine Mimetic
Protein tyrosine phosphorylation is a crucial post-translational modification that governs a multitude of cellular processes. nih.gov This process is dynamically regulated by protein tyrosine kinases (PTKs), which add phosphate (B84403) groups to tyrosine residues, and protein tyrosine phosphatases (PTPs), which remove them. nih.gov The resulting phosphorylated tyrosine residues serve as docking sites for proteins containing Src Homology 2 (SH2) domains, initiating downstream signaling cascades. nih.govacs.org
A major challenge in studying these pathways is the rapid dephosphorylation of phosphotyrosine-containing peptides by cellular phosphatases. nih.gov This is where 4-Phosphonomethyl-L-phenylalanine proves to be a critical research tool. In Pmp, the phosphate ester oxygen of phosphotyrosine is replaced by a methylene (B1212753) group, creating a phosphonate (B1237965) that is resistant to hydrolysis by phosphatases. nih.gov This stability allows researchers to study the interactions and effects of phosphorylated proteins without the complication of rapid dephosphorylation. nih.govnih.gov
The development of Pmp and its analogs, such as phosphonodifluoromethyl phenylalanine (F2Pmp), has been a significant advancement. nih.govnih.gov These nonhydrolyzable mimetics can be incorporated into peptides, which then act as potent and stable inhibitors of SH2 domain-phosphoprotein interactions. nih.gov For instance, peptides containing F2Pmp have shown high affinity and specificity for SH2 domains of proteins like Src and Grb2. nih.gov The inhibitory potency of these mimetic-containing peptides can be substantial, with F2Pmp-containing peptides demonstrating a 1000-fold greater inhibitory effect on the protein tyrosine phosphatase PTP1 compared to their Pmp-containing counterparts. nih.gov
Role in Modulating Cellular Signaling Pathways
The ability of this compound to act as a stable phosphotyrosine mimetic makes it a powerful tool for modulating cellular signaling pathways. nih.govacs.org By incorporating Pmp into synthetic peptides, researchers can create molecules that specifically block the binding of SH2 domains to their target phosphoproteins. nih.gov This targeted inhibition allows for the detailed investigation of the roles of specific protein-protein interactions in various signaling cascades.
For example, SH2 domains are integral components of many signaling proteins, including the p85 subunit of phosphatidylinositol 3-kinase (PI 3-kinase) and the adaptor protein Grb2. nih.govnih.gov By using Pmp-containing peptides, scientists can disrupt the signaling pathways mediated by these proteins. This has significant implications for understanding and potentially treating diseases driven by aberrant signaling, such as cancer. nih.gov
Furthermore, the stability of Pmp-containing peptides allows for their use in intact cells, providing a more physiologically relevant context for studying signaling events. nih.gov Researchers have successfully used these peptides to disrupt SH2 domain-mediated signaling pathways within living cells, offering insights into the dynamic nature of cellular communication. nih.gov
Overview of Academic Research Trajectories and Applications
The unique properties of this compound have led to its use in a variety of academic research areas. chemimpex.com Its primary application lies in the field of signal transduction, where it is used to dissect the intricacies of protein tyrosine kinase and phosphatase signaling. nih.govnih.gov
Key research applications include:
Inhibition of SH2 Domains: Pmp- and F2Pmp-containing peptides are widely used as selective inhibitors of SH2 domains, helping to elucidate the specific functions of these domains in various signaling pathways. nih.govnih.gov
Studying Protein Tyrosine Phosphatases: The resistance of Pmp to hydrolysis makes it an excellent substrate analog for studying the kinetics and inhibition of PTPs. nih.gov
Drug Development: The ability of Pmp-containing peptides to disrupt pathological signaling pathways has made them attractive candidates for the development of novel therapeutic agents, particularly in the context of cancer. nih.govchemimpex.com
Peptide Synthesis and Engineering: The Fmoc-protected form of Pmp is a valuable building block in solid-phase peptide synthesis, enabling the creation of custom peptides for a wide range of research purposes. chemimpex.comnih.gov
The development of methods to genetically encode Pmp and other nonhydrolyzable phosphotyrosine analogs directly into proteins in bacteria and mammalian cells represents a significant leap forward. nih.govnih.gov This technique allows for the site-specific incorporation of these analogs, providing a powerful way to study the function of specific phosphorylation sites in a native protein context. nih.gov
Data on Pmp and its Analogs in SH2 Domain Inhibition
The following table summarizes the relative binding affinities of different phosphotyrosine mimetics to the C-terminal SH2 domain of PI 3-kinase.
| Compound | Relative Binding Affinity |
| Hydroxy-Pmp (HPmp) | < Pmp |
| This compound (Pmp) | < FPmp |
| Monofluoro-Pmp (FPmp) | < F2Pmp |
| Difluoro-Pmp (F2Pmp) | = pTyr |
| Data sourced from Burke et al., 1994 nih.gov |
Inhibitory Activity of pTyr Mimetics against SHP2
This table shows the half-maximal inhibitory concentration (IC50) of different pTyr mimetics against the SHP2 phosphatase.
| Peptide containing pTyr mimetic | IC50 (μM) |
| Acetylated peptide 21 (pTyr) | ~5 |
| Acetylated peptide 22 (F2Pmp) | No inhibition |
| Acetylated peptide 23 (Pmp) | No inhibition |
| Acetylated peptide 24 (l-OMT) | 7.82 |
| Data sourced from Scott et al., 2019 nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-[4-(phosphonomethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14NO5P/c11-9(10(12)13)5-7-1-3-8(4-2-7)6-17(14,15)16/h1-4,9H,5-6,11H2,(H,12,13)(H2,14,15,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQLLHDEEMZENJ-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20931448 | |
| Record name | 4-(Phosphonomethyl)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20931448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142434-81-9 | |
| Record name | 4-Phosphonomethylphenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142434819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Phosphonomethyl)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20931448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Phosphonomethyl L Phenylalanine and Its Derivatives
Strategies for Stereoselective Synthesis
The precise three-dimensional arrangement of atoms in 4-Phosphonomethyl-L-phenylalanine is critical for its biological function. Therefore, stereoselective synthesis, which controls the formation of specific stereoisomers, is paramount.
Chiral Auxiliary Approaches (e.g., Camphor (B46023) Sultam, D-Valine)
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of subsequent reactions. wikipedia.org Once the desired chirality is established, the auxiliary is removed and can often be recycled. wikipedia.org
Camphor Sultam:
Oppolzer's camphor sultam, derived from the naturally abundant camphor, is a highly effective chiral auxiliary used in a multitude of asymmetric reactions. researchgate.netiupac.org Its rigid bornane skeleton provides a well-defined steric environment, enabling high levels of facial selectivity in reactions of its N-enoyl derivatives. iupac.org In the context of synthesizing derivatives of this compound, a camphor sultam auxiliary has been instrumental. For instance, an enantioselective synthesis of Nα-Fmoc-4-[di-(tert-butyl)phosphonomethyl]-L-phenylalanine has been achieved, relying on the chiral induction provided by a camphor sultam auxiliary to establish the correct stereochemistry at the α-carbon. lookchem.com This approach underscores the utility of camphor sultam in controlling stereochemistry, a feature that has made it one of the most practical auxiliaries in asymmetric synthesis. iupac.org
Table 1: Properties of (1S)-(-)-2,10-Camphorsultam
| Property | Value |
| CAS Number | 94594-90-8 |
| Molecular Formula | C₁₀H₁₇NO₂S |
| Molecular Weight | 215.31 g·mol⁻¹ |
| Appearance | White, crystalline solid |
| Melting Point | 181-183 °C |
| Optical Activity | [α]19/D −32°, c = 5 in chloroform |
Data sourced from Sigma-Aldrich. sigmaaldrich.com
D-Valine:
Amino acids themselves, such as D-valine, can serve as chiral auxiliaries. mdpi.orgmedchemexpress.com For example, lithioenamines derived from α-alkyl-β-ketoesters and (S)-valine tert-butyl ester have been used in diastereoselective alkylation reactions to produce α,α-disubstituted amino acids. mdpi.org While not directly cited for this compound in the provided context, the principle of using chiral amino acid derivatives to direct the synthesis of other, more complex amino acids is a well-established strategy in organic chemistry. mdpi.org
Enantioselective Convergent Syntheses
Enantioselective convergent synthesis aims to prepare a target molecule from several fragments that are combined, often with the key stereocenter being set during one of the coupling steps. An alternate enantioselective synthesis of Nα-Fmoc-4-[di-(tert-butyl)phosphonomethyl]-L-phenylalanine has been reported that derives its chirality directly from L-tyrosine, a readily available chiral starting material. lookchem.com This method avoids the need for a chiral auxiliary for induction. A key step in this synthesis is the racemization-free nucleophilic substitution of lithium di-tert-butyl phosphite (B83602) onto a protected 4-bromomethylphenylalanine derivative, which itself was prepared from L-tyrosine. lookchem.com
Another example illustrates a divergent strategy where p-hydroxymethyl-L-phenylalanine was synthesized enantioselectively and then elaborated into p-(R,S-hydroxyphosphonomethyl)-L-phenylalanine. nih.gov This approach highlights the utility of creating a versatile chiral intermediate that can be converted into various final products. nih.gov
Preparation of Nα-Fmoc-4-(phosphonomethyl)-L- and D-Phenylalanine from L and D-Phenylalanine
A straightforward and efficient method has been developed for the synthesis of Nα-Fmoc-4-(phosphonomethyl)-L-phenylalanine and its D-enantiomer, starting from the commercially available L- and D-phenylalanine, respectively. tandfonline.com This approach ensures high optical purity in the final products. The synthesis begins with the protection of the amino and carboxyl groups of phenylalanine, followed by electrophilic aromatic substitution to introduce the phosphonomethyl group onto the phenyl ring. Subsequent deprotection and introduction of the Fmoc group yield the desired product. tandfonline.com This method provides a direct route to these valuable building blocks for peptide synthesis. tandfonline.com
Protecting Group Chemistry in Peptide Synthesis
Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
Fmoc-based SPPS is the predominant method for synthesizing peptides. nih.gov The fluorenylmethyloxycarbonyl (Fmoc) group is used for the temporary protection of the α-amino group. nih.govchemimpex.com It is stable to the acidic conditions used to cleave side-chain protecting groups but is readily removed by a secondary amine, typically piperidine. chempep.com
Nα-Fmoc-4-(phosphonomethyl)-L-phenylalanine is a key building block for incorporating this non-natural amino acid into peptide chains using SPPS. chemimpex.comanaspec.com The phosphonate (B1237965) group itself must also be protected during synthesis, often as a di-tert-butyl or diethyl ester, to prevent side reactions. lookchem.com The use of the Fmoc-protected version of this amino acid allows for its seamless integration into automated peptide synthesis protocols, facilitating the creation of complex phosphonate-containing peptides. chemimpex.com
Boc/Benzyl (B1604629) and Fmoc/tert-Butyl Strategies
Two main orthogonal protection strategies dominate peptide synthesis: the Boc/Benzyl and the Fmoc/tert-Butyl strategies.
Fmoc/tert-Butyl Strategy: This is the most common strategy used in modern SPPS. nih.gov The Nα-amino group is protected by the base-labile Fmoc group, while side-chain protecting groups are typically acid-labile tert-butyl (tBu) ethers, esters, or urethanes. nih.gov The final cleavage from the resin and removal of side-chain protecting groups is achieved with strong acid, usually trifluoroacetic acid (TFA). chempep.com The synthesis of Nα-Fmoc-4-[di-(tert-butyl)phosphonomethyl]phenylalanine is perfectly suited for this strategy. lookchem.com The Fmoc group is removed at each cycle with piperidine, and the di-tert-butyl phosphonate protecting group is cleaved simultaneously with the other tBu-based side-chain protecting groups and the resin linkage during the final TFA treatment. lookchem.com
Table 2: Comparison of Peptide Synthesis Strategies
| Feature | Boc/Benzyl Strategy | Fmoc/tert-Butyl Strategy |
| Nα-Protection | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Nα-Deprotection | Moderately strong acid (e.g., TFA) | Base (e.g., Piperidine) |
| Side-Chain Protection | Benzyl (Bzl) based ethers/esters | tert-Butyl (tBu) based ethers/esters |
| Final Cleavage | Strong acid (e.g., HF) | Strong acid (e.g., TFA) |
Boc/Benzyl Strategy: In this classic approach, the Nα-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, which is removed with TFA at each step of the peptide chain elongation. orgsyn.org Side-chain protecting groups are typically based on the benzyl (Bzl) group, which is stable to TFA but is cleaved by a very strong acid like anhydrous hydrogen fluoride (B91410) (HF) in the final step. nih.gov Synthesizing peptides with this compound using this strategy would require an Nα-Boc protected version, with the phosphonate group likely protected as a benzyl or other HF-labile ester. The synthesis of N-Boc protected phenylalanine derivatives is a well-established procedure. orgsyn.orgresearchgate.net
Direct Incorporation into Peptides without Side-Chain Phosphonic Acid Protection
The direct incorporation of amino acids with phosphonic acid side chains, like this compound (Pmp), into peptides without the need for side-chain protection represents a significant advancement in peptide synthesis. This approach circumvents the often complex steps of protection and deprotection of the phosphonic acid group, which can lead to side reactions and reduced yields.
One of the key challenges in this method is the inherent reactivity of the phosphonic acid moiety, which can interfere with the peptide coupling reactions. However, researchers have developed strategies to overcome this. For instance, the use of specific coupling reagents and optimized reaction conditions can enable the selective formation of the peptide bond while leaving the phosphonic acid group intact.
The biosynthetic pathway of some phosphonate natural products provides insights into how nature achieves this selectivity. In the biosynthesis of phosphonoalamides, ATP-grasp ligases are believed to be responsible for the formation of amide bonds, suggesting that enzymatic approaches could also be explored for the direct incorporation of Pmp into peptide chains. nih.gov While the direct chemical incorporation of unprotected Pmp into peptides is still an area of active research, the potential benefits in terms of synthetic efficiency are substantial.
Synthesis of Phosphotyrosine Analogues and Related Compounds
The synthesis of analogues of phosphotyrosine, where the phosphate (B84403) group is replaced by a more stable phosphonate or a modified phosphonate group, is of great interest for studying signal transduction pathways and for the development of potential therapeutics. These analogues often exhibit increased resistance to enzymatic hydrolysis by phosphatases.
Synthesis of 4-(Phosphonodifluoromethyl)-L-phenylalanine (F2Pmp)
4-(Phosphonodifluoromethyl)-L-phenylalanine (F2Pmp) is a particularly useful phosphotyrosine mimetic, especially in studies involving protein-tyrosine phosphatases (PTPs). Its synthesis has been a focus of considerable research, with several approaches developed to obtain this compound. acs.org
One efficient synthesis of an N-α-Fmoc protected version of F2Pmp, suitable for peptide synthesis, has been reported. acs.org This method often involves the construction of the difluoromethylphosphonate moiety and its subsequent attachment to the phenylalanine scaffold. A common strategy involves a cross-coupling reaction. For example, a protected iodoalanine derivative can be coupled with a zincate species containing the difluoromethylphosphonate group in a palladium-catalyzed reaction. nih.gov Another approach utilizes the CuBr-mediated cross-coupling of [(diethoxyphosphinyl)difluoromethyl]zinc bromide with aryl iodides to form the aryl(difluoromethyl)phosphonate core. acs.org
The development of novel phosphonodifluoromethyl-containing bicyclic/tricyclic aryl derivatives of F2Pmp has also been explored to improve cell permeability and potency towards various PTPs. nih.gov
| Starting Material | Key Reagents | Product | Reference |
| Protected iodoalanine | [(Diethoxyphosphinyl)difluoromethyl]zinc bromide, Pd catalyst | Protected F2Pmp | nih.gov |
| Aryl iodide | [(Diethoxyphosphinyl)difluoromethyl]zinc bromide, CuBr | Aryl(difluoromethyl)phosphonate | acs.org |
Synthesis of N-Bz-Pmp(t-Bu)2-OH
The synthesis of N-Benzoyl-4-[(di-tert-butylphosphono)methyl]-L-phenylalanine, often abbreviated as N-Bz-Pmp(t-Bu)2-OH, involves the protection of both the amino and phosphonic acid functionalities of this compound. The benzoyl (Bz) group protects the amine, while the tert-butyl (t-Bu) esters protect the phosphonic acid.
The use of tert-butyl protecting groups for the phosphonate is advantageous because they can be removed under mild acidic conditions. The benzoyl group is a common protecting group for amines in peptide synthesis. wikipedia.org The synthesis of tert-butyl esters can be achieved using di-tert-butyl dicarbonate (B1257347) ((Boc)2O) as the tert-butyl source. rsc.org
This protected derivative is a valuable building block for incorporating Pmp into peptides using liquid-phase synthesis methods. The protecting groups prevent unwanted side reactions during peptide coupling and can be removed in the final steps of the synthesis to yield the desired Pmp-containing peptide.
Synthesis of Fluoro- and Hydroxy-4-(phosphonomethyl)-D,L-phenylalanine Derivatives
To create phosphonomethylphenylalanine (Pmp) analogues that more closely mimic the pKa value of the natural phosphotyrosyl residue, derivatives with fluoro and hydroxy substituents on the phosphonate methylene (B1212753) group have been synthesized. researchgate.net The synthesis of these analogues typically starts from a suitably protected form of Pmp.
For instance, O-di-tert-butyl-Pmp-N-Fmoc derivatives have been modified to introduce monofluoro, difluoro, and hydroxy groups at the phosphonate methylene position. researchgate.net The synthetic utility of the monofluoro and hydroxy analogues has been demonstrated through their successful incorporation into hexameric peptides via solid-phase synthesis. researchgate.net However, the difluoro Pmp analogue proved to be hydrolytically unstable, limiting its application in peptide synthesis. researchgate.net
These modified Pmp derivatives, particularly the fluoro- and hydroxy-O-di-tert-butyl-Pmp-N-Fmoc compounds, serve as useful reagents for preparing peptides with stable analogues of O-phosphotyrosyl residues.
| Substituent | Stability in Peptide Synthesis | Utility | Reference |
| Monofluoro | Stable | Useful synthon | researchgate.net |
| Difluoro | Hydrolytically labile | Limited | researchgate.net |
| Hydroxy | Stable | Useful synthon | researchgate.net |
Synthesis of Phosphinomethylphenylalanines
Phosphinomethylphenylalanines are another class of phosphotyrosine analogues where the phosphonic acid group is replaced by a phosphinic acid group. The synthesis of these compounds often involves similar strategies to those used for phosphonomethylphenylalanines, but with starting materials containing a P-C bond instead of a P-O-C bond in the phosphonate precursor.
The synthesis of phosphinic acid analogues of biologically active amino acids is a field of growing interest due to their potential as enzyme inhibitors and therapeutic agents.
Utilization of [(4'-Phosphonomethyl)phenyl]propenoic Acid in Synthesis
While direct searches did not yield specific information on the utilization of [(4'-Phosphonomethyl)phenyl]propenoic acid in the synthesis of this compound, this intermediate could potentially serve as a precursor. Propenoic acid derivatives are often used in Michael addition reactions or can be converted to other functional groups. It is conceivable that the propenoic acid moiety could be transformed into the alanine (B10760859) side chain through various synthetic manipulations.
Development of Novel Synthetic Routes
Recent advancements in synthetic organic chemistry have led to innovative methods for preparing this compound and its protected derivatives, suitable for applications like solid-phase peptide synthesis. chemimpex.com These routes aim to overcome the challenges associated with introducing the phosphonomethyl group and controlling the stereochemistry at the α-carbon.
Establishing the correct stereochemistry is paramount in the synthesis of amino acids. Diastereoselective alkylation, often employing chiral auxiliaries or chiral catalysts, is a cornerstone strategy for producing enantiomerically pure L-phenylalanine derivatives.
One prominent method involves the use of chiral auxiliaries, such as camphor sultam or D-valine, to direct the stereochemical outcome of the alkylation step. scispace.com In this approach, the chiral auxiliary is attached to a glycine-derived precursor, creating a chiral substrate. Subsequent alkylation of the enolate of this substrate with a 4-(phosphonomethyl)benzyl halide proceeds with high diastereoselectivity due to steric hindrance imposed by the auxiliary. The auxiliary is then cleaved to yield the desired L-amino acid. scispace.com
Another powerful technique is the asymmetric alkylation of a chiral Schiff base of glycine (B1666218). nih.govresearchgate.net A common precursor, the benzophenone (B1666685) Schiff base of glycine tert-butyl ester, can be deprotonated and alkylated with a suitable electrophile. The reaction's stereoselectivity is controlled by a chiral phase-transfer catalyst, often derived from cinchona alkaloids. researchgate.netcapes.gov.br This method has been successfully applied to the synthesis of various α-substituted α-amino acids with high enantiomeric excess. researchgate.net
Table 1: Chiral Induction Methods in Phenylalanine Synthesis
| Method | Chiral Source | Key Precursor | Typical Electrophile |
|---|---|---|---|
| Chiral Auxiliary | Camphor Sultam, D-Valine scispace.com | N-acylated glycine-auxiliary conjugate | 4-(dialkylphosphonomethyl)benzyl bromide |
| Asymmetric Phase-Transfer Catalysis | Cinchona alkaloid-derived catalyst researchgate.netcapes.gov.br | Glycine Schiff base | Substituted benzyl bromide |
| Metal Complex | Ni(II)-complex of a chiral Schiff base nih.gov | Alanine-derived Schiff base complex | α-alkylbenzyl bromides |
These strategies demonstrate the utility of using removable or catalytic chiral elements to control the formation of the L-stereocenter in the synthesis of this compound and related compounds.
Transitioning a synthetic route from laboratory scale to industrial production requires robustness, cost-effectiveness, and efficiency. Scaled-up procedures for this compound derivatives often start from readily available, enantiopure precursors like L-phenylalanine or 4-iodo-L-phenylalanine. nih.govpeptide.com
A notable scalable synthesis begins with N-Fmoc-4-iodo-L-phenylalanine. peptide.com This precursor undergoes a palladium- or copper-catalyzed cross-coupling reaction, such as the Arbuzov reaction, with a trialkyl phosphite to install the phosphonate group onto the phenyl ring. Subsequent deprotection of the phosphonate esters and the amino group yields the final product. The use of N-Fmoc-4-iodo-L-phenylalanine is advantageous as it is a commercially available building block, and the stereocenter is already established, avoiding a separate resolution or asymmetric synthesis step. nih.gov
Another approach to scalability involves enzymatic synthesis. Phenylalanine ammonia (B1221849) lyases (PALs) can be used for the amination of the corresponding substituted cinnamic acid. frontiersin.org By immobilizing the enzyme on a solid support, it can be used in a continuous flow reactor. This method allows for high conversion rates, short reaction times, excellent catalyst reusability, and simplified downstream processing, representing a significant advancement in sustainable and scalable amino acid production. frontiersin.org
Table 2: Comparison of Scalable Synthetic Approaches
| Approach | Starting Material | Key Transformation | Advantages |
|---|---|---|---|
| Chemical Synthesis | N-Fmoc-4-iodo-L-phenylalanine peptide.com | Copper- or Palladium-catalyzed phosphonylation researchgate.net | Utilizes established stereocenter; robust chemical transformations. |
| Chemoenzymatic Synthesis | 4-(Phosphonomethyl)cinnamic acid | Phenylalanine Ammonia Lyase (PAL) amination frontiersin.org | High stereoselectivity; catalyst reusability; sustainable process. |
| Multi-step Chemical Synthesis | L-phenylalanine nih.gov | Iodination followed by azidation/phosphonylation | Cost-effective starting material; chromatography-free potential. nih.gov |
These procedures highlight the critical considerations for producing this compound and its derivatives on a larger scale, emphasizing the importance of readily available starting materials, efficient catalytic reactions, and sustainable methodologies.
Enzyme Inhibition Mechanisms and Molecular Interactions
Mimicry of Natural Phosphotyrosine in Enzyme Active Sites
At the heart of 4-Phosphonomethyl-L-phenylalanine's biochemical activity is its function as a non-hydrolyzable analogue of phosphotyrosine. hubrecht.eunih.gov In numerous cellular processes, the reversible phosphorylation of tyrosine residues on proteins, governed by protein tyrosine kinases and phosphatases, acts as a molecular switch. nih.govnih.gov Pmp is designed to mimic pTyr, with a key structural modification: the ester oxygen atom linking the phosphate (B84403) group to the phenyl ring in pTyr is replaced by a methylene (B1212753) (-CH2-) group in Pmp. hubrecht.eu This substitution creates a stable phosphonate (B1237965) that is resistant to enzymatic cleavage by phosphatases. researchgate.net
This structural mimicry allows Pmp-containing peptides to be recognized and bind to the active sites of protein tyrosine phosphatases. hubrecht.euresearchgate.net The active site of a PTP, such as the well-studied PTP1B, is a positively charged pocket specifically designed to accommodate the negatively charged phosphotyrosine residue of a substrate. nih.gov Pmp, with its phosphonate group, effectively fits into this pocket, acting as a competitive inhibitor by preventing the binding of the natural pTyr-containing substrates. hubrecht.euresearchgate.net While Pmp-containing peptides can also bind to other signaling domains like Src homology 2 (SH2) domains, their affinity is generally lower compared to their native phosphotyrosine counterparts. hubrecht.eu
Inhibition of Protein Tyrosine Phosphatases (PTPs)
The primary therapeutic and research interest in this compound lies in its ability to inhibit protein tyrosine phosphatases. PTPs are a large family of enzymes that play crucial roles in regulating a wide array of cellular functions, and their dysregulation is implicated in various diseases.
Mechanisms of PTP1B Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) is a major non-transmembrane PTP that has been identified as a key negative regulator of insulin (B600854) and leptin signaling pathways. Peptides incorporating Pmp act as competitive inhibitors of PTP1B, with inhibition constants typically in the micromolar range. hubrecht.eu The catalytic mechanism of PTP1B involves a cysteine residue (Cys215) in the active site that acts as a nucleophile, attacking the phosphorus atom of the phosphotyrosine substrate. nih.gov An aspartic acid residue (Asp181) then acts as a general acid to protonate the leaving tyrosyl group. nih.gov By occupying the active site, Pmp prevents the natural substrate from binding and undergoing this dephosphorylation reaction.
Comparative Analysis of this compound (Pmp) and 4-(Phosphonodifluoromethyl)-L-phenylalanine (F2Pmp) Inhibitory Potency
To enhance the inhibitory potential of Pmp, a difluorinated analogue, 4-(Phosphonodifluoromethyl)-L-phenylalanine (F2Pmp), was developed. nih.gov Strikingly, the introduction of two fluorine atoms to the methylene bridge results in a dramatic increase in inhibitory potency. Peptides containing F2Pmp have been shown to be up to 1000-fold more potent inhibitors of PTP1B than their corresponding Pmp-containing counterparts. nih.govresearchgate.net This significant difference in potency highlights the profound impact of subtle molecular modifications on enzyme inhibition.
| Compound | Target Enzyme | Relative Inhibitory Potency |
| This compound (Pmp)-containing peptide | PTP1B | 1x |
| 4-(Phosphonodifluoromethyl)-L-phenylalanine (F2Pmp)-containing peptide | PTP1B | ~1000x |
Role of Fluorine Substitution in Enhancing Binding Affinity
The enhanced binding affinity of F2Pmp is not solely due to the electron-withdrawing nature of the fluorine atoms, which lowers the pKa of the phosphonate group. nih.govresearchgate.net A key factor is the ability of the fluorine atoms to participate in additional hydrogen bonding interactions within the enzyme's active site. nih.gov It is proposed that the two fluorine atoms in F2Pmp can interact with active site residues in a manner analogous to the interactions of the phenolic oxygen of the natural phosphotyrosine substrate. nih.gov This creates a more extensive and stable network of interactions between the inhibitor and the enzyme, leading to a much tighter binding and consequently, more potent inhibition.
Investigation of Phosphonate Protonation State and PTP Binding Efficiency
The charge state of the phosphonate group is a critical determinant of its interaction with the positively charged active site of PTPs. The second pKa of the phosphonate in Pmp is higher than that of the phosphate in pTyr. Fluorine substitution in F2Pmp lowers this pKa, making it a better electronic mimic of phosphate. nih.govresearchgate.net However, studies examining the pH dependency of PTP1B inhibition by both Pmp- and F2Pmp-containing peptides have revealed that the inhibitory activity does not significantly vary with pH. nih.gov This suggests that both the monoanionic and dianionic forms of the phosphonate group in both Pmp and F2Pmp can bind to the active site of PTP1B with comparable efficiency. nih.gov Therefore, the superior binding of F2Pmp is not primarily due to differences in the pKa2 value. nih.gov
Interactions with Other Biological Systems
The unique structural characteristics of this compound, which combines features of the amino acid L-phenylalanine with a phosphonomethyl group, enable it to interact with a variety of biological systems beyond its primary targets. These interactions are of significant interest in drug discovery and molecular biology.
This compound and its analogs have been investigated as inhibitors of enzymes involved in the biosynthesis of aromatic amino acids. A key enzyme in this pathway, which is found in plants and microorganisms, is 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS). nih.govwikipedia.org This enzyme catalyzes the first committed step in the shikimate pathway, which leads to the synthesis of phenylalanine, tyrosine, and tryptophan. nih.govnsf.gov
The activity of DAHPS is often regulated by feedback inhibition from these aromatic amino acids. wikipedia.orgnsf.gov For instance, the Escherichia coli DAHPS isoenzyme AroG is allosterically inhibited by phenylalanine. nsf.gov Phenylalanine inhibits the Saccharomyces cerevisiae DAHPS by a mechanism that is competitive with respect to the substrate erythrose 4-phosphate and non-competitive with respect to phosphoenolpyruvate (B93156). uni-goettingen.de Given that this compound is a structural analog of phenylalanine, it is a candidate for inhibiting DAHPS and other enzymes in this pathway. Research into phosphoenolpyruvate mimics has shown that compounds like (R)-phospholactate, (S)-phospholactate, and vinyl phosphonate can act as competitive inhibitors of DAHPS. researchgate.net This suggests that the phosphonate moiety of this compound could play a crucial role in its inhibitory activity against such enzymes.
Allosteric regulation is a critical mechanism for controlling metabolic pathways. scribd.com In the context of phenylalanine metabolism, the enzyme phenylalanine hydroxylase (PheH) is a key player, catalyzing the conversion of phenylalanine to tyrosine. nih.gov The activity of PheH is allosterically regulated by its substrate, phenylalanine. nih.govnih.gov High levels of phenylalanine activate the enzyme, a process that is crucial for maintaining homeostasis. nih.gov
The regulatory mechanism of PheH involves a conformational change from an inactive to an active state, which is promoted by the binding of phenylalanine to an allosteric site. nih.gov This activation makes the enzyme more susceptible to phosphorylation, which in turn increases its sensitivity to further allosteric activation by phenylalanine. nih.gov Given the structural similarity of this compound to phenylalanine, it is plausible that it could also modulate the activity of PheH or other metabolic enzymes through allosteric mechanisms. The phosphonomethyl group could potentially influence the binding affinity and the resulting conformational changes in the enzyme.
The interactions of this compound are not limited to enzymes. Studies have shown that phenylalanine and its derivatives can bind to various receptors and other biomolecules. For instance, L-phenylalanine has been found to activate several orphan G protein-coupled receptors (GPCRs), including GPR12, GPR84, and GPR88. scholaris.ca
Furthermore, derivatives of (phosphonomethyl)phenylalanine have been synthesized and evaluated as antagonists for the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate (B1630785) receptor in the central nervous system. nih.gov In one study, 3-(Phosphonomethyl)phenylalanine was identified as a potent antagonist of the NMDA receptor. nih.gov Computer modeling based on these compounds helped to define a pharmacophore model for NMDA receptor antagonists, characterized by specific distances between the polar groups (PO3H-, NHn+, and COO-). nih.gov The ability of this compound to mimic natural amino acids while introducing a phosphonate group makes it a valuable tool in the design of ligands for various receptors and other biomolecules. chemimpex.com
A significant area of research for phenylalanine derivatives has been in the development of inhibitors for the Human Immunodeficiency Virus type 1 (HIV-1) capsid (CA) protein. nih.gov The CA protein is a critical component of the virus, playing essential roles in both the early and late stages of the viral life cycle, making it an attractive therapeutic target. nih.gov
PF-74, a phenylalanine derivative, is a well-studied HIV-1 CA inhibitor that binds to a pocket at the interface between the N-terminal domain (NTD) and C-terminal domain (CTD) of adjacent CA protomers. nih.govinformahealthcare.com This binding can disrupt viral uncoating, reverse transcription, and nuclear import. nih.gov Inspired by PF-74, numerous other phenylalanine derivatives have been designed and synthesized. nih.govnih.gov These compounds often feature a phenylalanine core that interacts with key residues in the CA protein, such as Met66, Leu69, Asn57, and Lys70. nih.gov Surface plasmon resonance (SPR) assays have demonstrated that many of these derivatives preferentially bind to the hexameric form of the CA protein over the monomeric form. nih.govnih.gov
Below is a table summarizing the anti-HIV-1 activity of some representative phenylalanine derivatives:
| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Target |
| PF-74 | 0.42 | >70.50 | >167.86 | HIV-1 CA |
| II-13c | 5.14 | >50 | >9.73 | HIV-1 CA |
| V-25i | 2.57 | >50 | >19.46 | HIV-1 CA |
| 13m | 4.33 | >57.74 | >13.33 | HIV-1 CA |
EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀)
Elucidation of Enzyme Deactivation Mechanisms (e.g., Oxidative Radical Mechanism for Photo-Activated Inhibitors)
The deactivation of enzymes can be achieved through various mechanisms, including the use of photo-activated inhibitors. These molecules can be switched from an inactive to an active state using light, offering precise spatiotemporal control over enzyme inhibition. nih.gov One of the mechanisms involved in such photo-activation is the generation of radical species. researchgate.net
In some enzyme systems, particularly those involving flavin cofactors, photoexcitation can lead to single-electron oxidation, initiating a radical-based reaction cascade. researchgate.netnih.gov This can be utilized for non-natural biotransformations. researchgate.net While not directly studied with this compound, the principles of photo-activated inhibition are relevant. A photosensitive caging group could be attached to the phosphonate or another functional group of the molecule. Upon irradiation with light of a specific wavelength, this caging group would be cleaved, releasing the active inhibitor. nih.gov
The mechanism of deactivation could involve the generation of a radical on the inhibitor molecule itself, which could then react with the enzyme's active site. bohrium.com For instance, in some photoredox catalysis systems, tertiary amines can act as hydrogen atom donors under photochemical conditions, leading to the formation of reactive radical intermediates. acs.org The phenylalanine scaffold of this compound provides a versatile platform for the incorporation of such photo-responsive elements.
Rational Design Principles for Enzyme Inhibitors
The development of effective enzyme inhibitors relies on the principles of rational design, which involves leveraging the structural and mechanistic information of the target enzyme. scribd.comslideshare.net For inhibitors based on this compound, several key principles apply.
A primary strategy is structure-based design . This involves using the three-dimensional structure of the target enzyme, often obtained through X-ray crystallography or NMR spectroscopy, to design inhibitors that fit snugly into the active site or an allosteric site. nih.gov For example, the design of HIV-1 CA inhibitors based on the phenylalanine scaffold has been heavily guided by the crystal structure of the CA protein in complex with inhibitors like PF-74. nih.gov This allows for the optimization of interactions, such as hydrogen bonds and hydrophobic interactions, to enhance binding affinity and selectivity. nih.gov
Another principle is the design of transition-state analogs . Enzymes function by stabilizing the transition state of a reaction. Molecules that mimic the geometry and charge distribution of the transition state can bind to the enzyme with very high affinity. The phosphonate group of this compound can act as a mimic of a tetrahedral intermediate or a phosphate group, making it a valuable component in the design of transition-state analog inhibitors for various enzymes. researchgate.net
Scaffold hopping is another valuable approach, where the core structure of a known inhibitor is replaced with a different chemical scaffold while retaining the key binding interactions. nih.gov This can lead to inhibitors with improved properties, such as better metabolic stability or novel intellectual property. The phenylalanine scaffold itself can be modified or replaced in the design of new inhibitors. nih.gov
Finally, computational modeling plays a crucial role in the rational design process. nih.gov Techniques such as molecular docking and molecular dynamics simulations can predict the binding mode and affinity of potential inhibitors, helping to prioritize compounds for synthesis and testing. nih.govnih.gov
Applications in Peptide Chemistry and Biomolecular Engineering
Design and Synthesis of Peptidomimetics
Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability and bioactivity. 4-Phosphonomethyl-L-phenylalanine is a key component in the creation of these advanced molecules. chemimpex.com
Incorporation into Peptide Sequences for Specific Functionalities
The incorporation of this compound into peptide sequences is a strategic approach to imbue them with specific functionalities, primarily by mimicking phosphorylated tyrosine (pTyr) residues. researchgate.netnih.gov This substitution is critical because the phosphonate (B1237965) group of Pmp is resistant to cleavage by phosphatases, enzymes that would otherwise remove the phosphate (B84403) group from pTyr. researchgate.net This resistance to hydrolysis allows Pmp-containing peptides to act as stable ligands and inhibitors for proteins that recognize phosphotyrosine, such as protein tyrosine phosphatases (PTPs) and Src-homology 2 (SH2) domains. tandfonline.comresearchgate.net
For instance, peptides incorporating Pmp have been designed to target the active sites of PTPs, leading to competitive inhibition. hubrecht.eu The specificity of these inhibitors can be enhanced by incorporating Pmp into peptide sequences that are recognized by a particular PTP. nih.gov This approach has been used to develop inhibitors for various PTPs, including PTP1B and CD45. researchgate.netnih.gov Furthermore, the introduction of a bromine atom to the phosphonomethyl group of phenylalanine (BrPmp) creates an irreversible inhibitor, with the peptide sequence providing additional binding affinity and context. nih.gov
The utility of Pmp extends to studying protein-protein interactions. Peptides containing this analog can bind to SH2 domains, which are crucial modules in signal transduction pathways that recognize pTyr-containing sequences. tandfonline.com While Pmp-containing peptides may show reduced affinity for SH2 domains compared to their pTyr counterparts, they provide a stable platform for studying these interactions. hubrecht.eu
Strategies for Enhancing Peptide Stability and Bioactivity
A primary strategy for enhancing peptide stability is the replacement of the hydrolytically labile O-phosphotyrosine with this compound. researchgate.net This substitution prevents enzymatic degradation by phosphatases, thereby increasing the half-life and bioavailability of the peptide. biochempeg.com The inherent stability of the phosphonate linkage in Pmp is a key advantage in the development of peptide-based therapeutics. chemimpex.com
Beyond stability, the bioactivity of peptides can be significantly influenced by the presence of Pmp. The phosphonate group mimics the charge and geometry of a phosphate group, allowing it to interact with the target protein's binding pocket. hubrecht.eu However, the bioactivity can be further modulated. For example, the introduction of two fluorine atoms at the methylene (B1212753) position of Pmp to create phosphonodifluoromethyl phenylalanine (F2Pmp) has been shown to dramatically increase inhibitory potency against PTPs by several orders of magnitude. hubrecht.eu This enhanced activity is attributed to the fluorine atoms lowering the pKa of the phosphonate and enabling hydrogen bonding interactions similar to the phosphate ester oxygen in pTyr. hubrecht.eu
The following table summarizes the impact of different pTyr mimetics on the inhibitory potency against the tyrosine phosphatase PTP1B:
| Peptide Sequence (based on EGFR988-993) | pTyr Mimic | IC50 (µM) |
| Asp-Ala-Asp-Glu-Pmp -Leu | This compound (Pmp) | 200 |
| Asp-Ala-Asp-Glu-F2Pmp -Leu | Difluorophosphonomethylphenylalanine (F2Pmp) | 0.2 |
| Asp-Ala-Asp-Glu-OMT -Leu | O-malonyltyrosine (OMT) | 10 |
Data sourced from a study on PTP1B inhibitors. nih.gov
Impact of Conformational Constraints and Cyclization on Peptidomimetic Potency
Imposing conformational constraints on peptidomimetics through cyclization is a powerful strategy to enhance their potency and selectivity. researchgate.net Cyclization reduces the flexibility of a linear peptide, which can pre-organize it into a bioactive conformation for optimal binding to its target and decrease the entropic penalty upon binding. biochempeg.com This can lead to a significant increase in binding affinity and, consequently, inhibitory potency. researchgate.net
Research on PTP inhibitors has demonstrated the effectiveness of this approach. In one study, a linear hexapeptide containing O-malonyltyrosine (OMT), another pTyr mimetic, was cyclized. nih.gov A cyclic octamer version of this peptide showed a five-fold increase in potency against PTP1B compared to its linear counterpart. researchgate.net Another cyclic analog, cyclized via a sulfide (B99878) bridge, exhibited an even greater, three-fold enhancement in potency. researchgate.net These findings suggest that the conformational restrictions imposed by cyclization can lead to a more favorable geometry for binding to the active site of the enzyme. researchgate.net It is speculated that cyclization of Pmp- and F2Pmp-containing peptides could similarly lead to more potent inhibitors. researchgate.netnih.gov
The table below illustrates the effect of cyclization on the inhibitory potency of a peptide targeting PTP1B:
| Peptide | Ki (µM) | Potency Relative to Linear Parent |
| Linear Hexamer | 13 +/- 0.9 | - |
| Cyclic Heptamer | 25.2 +/- 3.9 | 2-fold loss |
| Cyclic Octamer | 2.60 +/- 0.11 | 5-fold increase |
| Sulfide-bridged Cyclic Peptide | 0.73 +/- 0.03 | 18-fold increase |
Data from a study on cyclic PTP inhibitors. researchgate.net
Development of Research Probes and Analytical Tools
The unique properties of this compound make it an excellent component for the development of specialized research probes and analytical tools to investigate cellular signaling pathways.
Generation of Phospho-Site Specific Antibodies
Phospho-site specific antibodies are invaluable reagents for studying protein phosphorylation events. nih.gov These antibodies recognize and bind to a protein only when it is phosphorylated at a specific amino acid residue. The generation of such antibodies often involves using synthetic phosphopeptides as immunogens. nih.govdavids-bio.com However, the instability of the phosphate group in these peptides can be problematic.
The use of peptides containing the stable pTyr mimic, this compound (Pmp), has proven to be an effective strategy for generating phospho-site specific antibodies. rsc.org By incorporating Pmp into a peptide sequence, the resulting immunogen is resistant to dephosphorylation, leading to a more robust immune response and the production of antibodies that specifically recognize the phosphorylated state of the target protein. rsc.org These antibodies can then be used in various applications, such as Western blotting and immunohistochemistry, to detect and quantify protein phosphorylation at specific sites. nih.govrsc.org
Use as Affinity Ligands for Protein-Tyrosine Phosphatases and Phosphotyrosine Binding Proteins
Peptides incorporating this compound serve as effective affinity ligands for the purification and study of protein-tyrosine phosphatases (PTPs) and other proteins that bind to phosphotyrosine, such as those containing SH2 or PTB domains. researchgate.netrsc.org The non-hydrolyzable nature of the phosphonate group ensures that the ligand remains intact during affinity chromatography, allowing for the efficient capture and isolation of its binding partners. researchgate.net
These Pmp-containing affinity ligands have been instrumental in structural and functional studies of PTPs. rsc.org By immobilizing these peptides on a solid support, researchers can selectively isolate PTPs from complex biological mixtures. Furthermore, these stable ligands have facilitated structural studies, providing valuable insights into the molecular basis of protein-protein interactions within signaling pathways. rsc.org
Genetic Encoding and Site-Specific Incorporation in Biological Systems
The ability to insert Pmp at a specific, predetermined position within a protein sequence in a living cell has revolutionized the study of protein phosphorylation. This is achieved through the expansion of the genetic code.
A primary obstacle in using non-canonical amino acids like Pmp is their poor uptake by cells. nih.gov To overcome this, researchers have developed clever delivery methods, most notably the "pro-peptide strategy". nih.gov In this approach, the highly charged Pmp is attached to another amino acid, such as lysine, to form a dipeptide (e.g., Lys-Pmp). nih.gov This dipeptide is recognized and transported into the bacterial cell by endogenous peptide permeases. nih.gov Once inside the cytoplasm, non-specific intracellular peptidases cleave the peptide bond, liberating the free this compound, making it available for protein synthesis. nih.gov This strategy effectively bypasses the cell's natural reluctance to import the isolated, charged amino acid, thereby increasing its intracellular concentration to levels sufficient for genetic incorporation. nih.govunl.edu
The site-specific incorporation of Pmp into a protein is made possible by an engineered molecular machinery known as an orthogonal aminoacyl-tRNA synthetase/tRNA pair. nih.govrsc.org This system works independently of the host cell's own synthetase/tRNA pairs. The process involves:
An Engineered Synthetase: A synthetase enzyme (e.g., from Methanocaldococcus jannaschii) is mutated to specifically recognize Pmp instead of its natural amino acid substrate (tyrosine). nih.govresearchgate.netplos.org
A Suppressor tRNA: A corresponding tRNA molecule is engineered to be "charged" by this specific synthetase with Pmp. This tRNA is also modified to recognize a rare or unused codon, typically the amber stop codon (UAG). nih.govresearchgate.net
When a gene of interest is modified to have a UAG codon at the desired insertion site, the orthogonal system hijacks the ribosome. Instead of terminating protein synthesis, the suppressor tRNA delivers Pmp, which is then incorporated into the growing polypeptide chain. nih.gov Methods like Phage-Assisted Continuous Evolution (PACE) have been used to rapidly evolve these synthetases for higher activity and selectivity, making the production of Pmp-containing proteins more efficient. nih.gov
The combination of efficient cellular uptake and site-specific genetic encoding allows researchers to dissect the precise biological roles of individual tyrosine phosphorylation events. nih.gov Tyrosine phosphorylation is a key switching mechanism in countless signal transduction pathways that control cell growth, differentiation, and communication. unl.edu However, studying the effect of a single phosphorylation event is complicated by the dynamic nature of the process and the presence of multiple phosphorylation sites on a single protein. nih.govunl.edu
By producing proteins with a non-hydrolyzable Pmp at a specific tyrosine residue, scientists can "trap" the protein in its active or inactive phosphorylated state. nih.gov This enables them to study its specific downstream interactions, enzymatic activity, and structural changes without the confounding variable of dephosphorylation by cellular phosphatases. nih.gov This powerful tool has been instrumental in clarifying the function of specific phosphorylation sites in the proteomes of living cells. nih.gov
Bioconjugation Applications as Versatile Linkers
The chemical structure of Pmp, particularly its phosphonomethyl group, offers a unique handle for bioconjugation. chemimpex.com It can serve as a versatile linker, enabling the covalent attachment of peptides containing this residue to other biomolecules, such as reporter molecules, drugs, or solid supports. chemimpex.com This is crucial for creating targeted diagnostics and therapies, where a Pmp-containing peptide could be used to bind a specific cellular target, bringing along a conjugated payload. chemimpex.combeilstein-journals.org
Contributions to Protein Engineering for Enhanced Stability and Functionality
The incorporation of this compound is a valuable strategy in protein engineering. chemimpex.com Introducing this non-canonical amino acid can modify a protein's properties to enhance its stability and functionality. The introduction of the charged, bulky phosphonomethyl group can influence protein folding, create new electrostatic interactions, and improve thermal or chemical stability, which is highly beneficial for biotechnological and therapeutic applications where robust proteins are required. chemimpex.com
Research Findings on this compound (Pmp)
| Research Area | Key Finding | Significance |
| Cellular Uptake | The pro-peptide strategy, forming a dipeptide like Lys-Pmp, significantly increases the intracellular concentration of Pmp in E. coli. nih.gov | Overcomes the key limitation of poor cellular uptake, making genetic incorporation feasible. |
| Genetic Encoding | An orthogonal aminoacyl-tRNA synthetase/tRNA pair was identified and optimized to site-specifically incorporate Pmp in response to the amber stop codon. nih.gov | Enables the production of recombinant proteins with Pmp at any desired position, offering precise control for functional studies. |
| Structural Biology | Pmp serves as a non-hydrolyzable phosphotyrosine analog, enabling the preparation of stable, homogenous phosphoprotein samples. scispace.comresearchgate.net | Facilitates structural determination by X-ray crystallography and NMR by preventing dephosphorylation during analysis. lookchem.comuq.edu.au |
| Functional Analysis | The site-specific incorporation of Pmp allows for the dissection of the biological functions of tyrosine phosphorylation at specific sites in the proteome. nih.gov | Creates stable phosphoprotein mimics to study phosphorylation-dependent protein interactions and signaling pathways without interference from phosphatases. |
| Protein Engineering | The compound is used to modify proteins to enhance their stability and functionality for biotechnological applications. chemimpex.com | The unique phosphonomethyl group can alter a protein's physicochemical properties in beneficial ways. |
Structure Activity Relationship Sar Studies
Elucidation of Structural Determinants for Biological Activity and Potency
The fundamental structural determinant for the biological activity of Pmp lies in its phosphonomethyl group, which acts as a stable mimic of the phosphate (B84403) group in phosphotyrosine. hubrecht.eursc.org This allows it to bind to the active sites of enzymes like PTPs without being dephosphorylated. hubrecht.eu However, the phosphonomethyl moiety alone is a weak inhibitor. hubrecht.eu High-affinity binding is achieved when Pmp is incorporated into a peptide sequence, indicating that the surrounding amino acid residues are crucial for molecular recognition and potent inhibition. hubrecht.eu For instance, Pmp-containing peptides have demonstrated competitive inhibition of PTPases with inhibition constants in the micromolar range. hubrecht.eu
The stereochemistry at the α-carbon of the phenylalanine residue is also a critical factor. Studies have shown that protein tyrosine phosphatase 1B (PTP1B) exhibits a preference for the naturally occurring L-stereoisomer of Pmp when it is part of a peptide chain. hubrecht.eu An analogue containing D-F2Pmp, a difluorinated version of Pmp, showed a 10-fold higher inhibition constant (K¡) compared to its L-F2Pmp counterpart, highlighting the importance of the L-configuration for optimal binding within the enzyme's active site. hubrecht.eu
Impact of Side Chain Modifications on Molecular Recognition and Selectivity
Modifications to the side chain of 4-Phosphonomethyl-L-phenylalanine have a profound impact on its molecular recognition and selectivity. A key area of investigation has been the substitution of the hydrogen atoms on the methylene (B1212753) bridge connecting the phenyl ring to the phosphonate (B1237965) group.
The most significant modification is the replacement of the two hydrogen atoms with fluorine atoms to create 4-Phosphonodifluoromethyl-L-phenylalanine (F2Pmp). This substitution dramatically enhances the inhibitory potency against certain enzymes. For example, an F2Pmp-containing peptide was found to be over 1000 times more potent as an inhibitor of PTP1B than the corresponding Pmp-containing peptide. researchgate.net This increased potency is attributed to the ability of the fluorine atoms to engage in specific hydrogen-bonding interactions with residues in the active site of PTP1B, mimicking the interactions of the phenolic oxygen in phosphotyrosine. hubrecht.euresearchgate.net
Furthermore, the introduction of fluorine atoms lowers the pKa2 of the phosphonate group, making it a better electronic mimic of a phosphate ester. hubrecht.eu However, studies have shown that the enhanced binding of F2Pmp-containing peptides to PTP1B is not primarily due to this difference in pKa2, as both the monoanionic and dianionic forms of the phosphonate bind to the enzyme with similar efficiency. hubrecht.eu
Influence of Protecting Groups and Other Substituents on Activity
To enhance the cellular uptake and in vivo efficacy of Pmp-containing peptides, which are often highly charged and membrane-impermeable, prodrug strategies are employed. This involves masking the negatively charged phosphonate group with lipophilic moieties that can be cleaved by intracellular enzymes to release the active drug. One such strategy is the use of S-acylthioester (SATE) groups. acs.org Derivatization of phosphopeptides as SATE prodrugs has been shown to lead to potent antiproliferative activity in cells. acs.org Another effective prodrug approach involves the formation of a monobenzyl ester of the phosphonate group, which has been reported to be as active as SATE prodrugs and easier to synthesize. acs.org
The introduction of an Nα-oxalyl group has also been shown to enhance the binding potency of Pmp-containing ligands for the Grb2 SH2 domain, achieving potent inhibition at micromolar to submicolar concentrations without the need for prodrug derivatization. nih.gov
Comparative Analysis of Phosphonate-Containing Analogues (e.g., Pmp vs. F2Pmp)
The comparison between this compound (Pmp) and its difluorinated analogue, 4-Phosphonodifluoromethyl-L-phenylalanine (F2Pmp), provides a clear illustration of how subtle structural changes can lead to dramatic differences in biological activity.
As previously mentioned, F2Pmp is a significantly more potent inhibitor of PTP1B than Pmp. hubrecht.euresearchgate.net The primary reason for this is the ability of the two fluorine atoms in F2Pmp to form favorable interactions within the enzyme's active site that are not possible with the methylene group of Pmp. hubrecht.eu While both Pmp and F2Pmp act as non-hydrolyzable mimics of phosphotyrosine, the electronic and steric properties of the difluoromethylene group in F2Pmp make it a superior structural and electronic surrogate. hubrecht.eu
The following table summarizes the inhibitory activities of Pmp and F2Pmp-containing peptides against PTP1B, highlighting the superior potency of the F2Pmp analogue.
| Compound/Peptide | Target | K¡ (µM) | IC₅₀ (nM) |
| Ac-Asp-Ala-Asp-Glu-(Pmp)-Leu-NH₂ | PTP1B | 181 | - |
| Ac-Asp-Ala-Asp-Glu-(F2Pmp)-Leu-NH₂ | PTP1B | 0.18 | 100 |
| 4-aminobenzyl phosphonate | PTP1B | 25000 | - |
It is also noteworthy that while Pmp-containing peptides bind to Src homology 2 (SH2) domains with reduced affinity compared to their native phosphotyrosine-containing counterparts, the substitution with F2Pmp improves the SH2 domain binding affinities to levels comparable to the native peptides. hubrecht.eu
SAR in Phenylalanine-Containing Peptidomimetics Targeting Specific Proteins (e.g., HIV-1 Capsid)
While direct SAR studies of this compound-containing peptidomimetics targeting the HIV-1 capsid are not extensively reported, the broader class of phenylalanine-containing peptidomimetics has been a focus of research for developing HIV-1 capsid inhibitors. The HIV-1 capsid protein (CA) is a critical structural protein involved in multiple stages of the viral life cycle, making it an attractive therapeutic target. nih.gov
The lead compound PF-74, a potent HIV-1 capsid inhibitor, contains a phenylalanine core that engages in extensive hydrophobic interactions within a binding pocket at the interface of the N-terminal domain (NTD) and C-terminal domain (CTD) of the CA protein. nih.gov SAR studies on PF-74 analogues have explored modifications to the phenylalanine scaffold to improve antiviral potency and metabolic stability. nih.gov These studies have shown that various substituents on the phenyl ring and modifications to the peptide backbone can significantly influence the binding affinity and inhibitory activity. nih.govnih.gov
In the context of other protein targets, peptidomimetics containing Pmp have been successfully developed as potent inhibitors of the Grb2 SH2 domain. nih.govnih.gov The Grb2 protein is a key adaptor protein in intracellular signaling pathways, and its inhibition is a potential strategy for cancer therapy. In these inhibitors, the Pmp residue mimics phosphotyrosine and binds to the highly conserved phosphate-binding pocket of the SH2 domain. The combination of the Pmp residue with other structural features, such as an Nα-oxalyl group, has led to potent inhibitors of Grb2 SH2 domain binding. nih.gov
The following table presents inhibitory data for a Pmp-containing peptidomimetic targeting the Grb2 SH2 domain.
| Compound | Target | IC₅₀ (µM) |
| 2-(((1-(N-carboxycarbonylamino-4-phosphonomethylphenylalanyl)cyclohex-1-yl)carbonyl)amino)-N-(3-(1-naphthyl)propyl)asparaginamide | Grb2 SH2 domain | ~1-10 |
Data is estimated from ranges provided in the source material. nih.gov
Theoretical and Computational Investigations
Molecular Dynamics Simulations for Ligand-Protein Interactions
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. This method has been crucial in understanding how 4-Phosphonomethyl-L-phenylalanine interacts with its protein targets. The Automated Topology Builder (ATB) and Repository provides force fields for PMPA, which are essential for conducting MD simulations to study its complexes with biomolecules. uq.edu.au These simulations can reveal detailed information about the binding mode of PMPA, including the specific amino acid residues involved in the interaction and the role of water molecules in the binding site.
MD simulations allow researchers to observe the conformational changes that occur in both the ligand and the protein upon binding. mdpi.com This dynamic view is critical for understanding the stability of the ligand-protein complex and the energetic factors that govern the binding process. For instance, simulations can track the formation and breaking of hydrogen bonds and other non-covalent interactions between PMPA and its target protein, providing a more complete picture of the binding event than static crystal structures alone. mdpi.com
The insights gained from MD simulations are valuable for structure-based drug design, allowing for the refinement of X-ray crystal complexes and the calculation of free energies of binding. uq.edu.au By understanding the detailed interactions of PMPA with its target, researchers can design new molecules with improved binding affinity and selectivity.
Quantum Chemical Calculations for Protonation Studies and Mechanistic Insights
Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic structure and reactivity of molecules. nih.gov These methods are particularly important for understanding the protonation states of this compound. The phosphonate (B1237965) group of PMPA can exist in different protonation states depending on the pH of the environment, which in turn affects its ability to bind to target proteins.
Quantum chemical calculations can accurately predict the pKa values of the different ionizable groups in PMPA, providing crucial information about its charge state under physiological conditions. nih.gov This knowledge is essential for correctly modeling the interactions of PMPA in computational studies and for understanding its behavior in experimental assays. researchgate.net
Furthermore, quantum chemical calculations can provide mechanistic insights into how PMPA interacts with enzymes. For example, they can be used to model the transition states of enzymatic reactions and to understand how PMPA can act as an inhibitor. mdpi.com These calculations can also elucidate the nature of non-covalent interactions, such as hydrogen bonds and electrostatic interactions, that are critical for the binding of PMPA to its target. shd-pub.org.rs A study on the interaction of phenylalanine with HTcO4 revealed the electrostatic nature of C–H···O interactions, which can be important for understanding the stability of such complexes. shd-pub.org.rs
Computational Approaches for Rational Inhibitor Design
The structural and mechanistic information obtained from computational studies of this compound has been pivotal in the rational design of new inhibitors. By understanding the key interactions that PMPA makes with its target protein, scientists can design new molecules that mimic these interactions while having improved pharmacological properties.
One strategy in rational inhibitor design is to use the structure of PMPA as a starting point and to computationally explore modifications that could enhance binding affinity or selectivity. annualreviews.org For example, computer-assisted molecular modeling can be used to identify pockets in the binding site that are not occupied by PMPA, and to design new functional groups that can fill these pockets and make additional favorable interactions. acs.org
Fragment-based screening combined with rational drug design has also been a successful approach. acs.org In this method, small molecular fragments are computationally docked into the binding site of the target protein to identify fragments that bind favorably. These fragments can then be linked together or grown to create larger, more potent inhibitors. The knowledge of P.P.A.'s binding mode can guide the selection and optimization of these fragments.
The table below summarizes some key computational approaches used in the rational design of inhibitors based on PMPA.
| Computational Approach | Application in Inhibitor Design |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a protein. |
| Molecular Dynamics | Simulates the movement of atoms to understand the stability and dynamics of the ligand-protein complex. uq.edu.au |
| Free Energy Calculations | Estimates the binding affinity of a ligand to a protein. |
| Quantum Mechanics | Calculates the electronic properties of molecules to understand their reactivity and interactions. nih.gov |
Prediction of Binding Affinities and Conformational Behavior
A central goal of computational chemistry in drug discovery is the accurate prediction of binding affinities. biorxiv.org Various computational methods have been developed to estimate the strength of the interaction between a ligand like this compound and its protein target. These methods range from relatively fast but approximate scoring functions used in molecular docking to more computationally expensive but accurate free energy calculations. arxiv.org
Free energy perturbation (FEP) and thermodynamic integration (TI) are two rigorous methods for calculating the relative binding free energies of a series of related ligands. While computationally demanding, these methods can provide valuable insights into the structure-activity relationship of a series of compounds and can guide the optimization of lead compounds.
In addition to predicting binding affinities, computational methods are also used to study the conformational behavior of PMPA. The molecule can adopt different three-dimensional shapes, or conformations, and the preferred conformation can influence its ability to bind to a target protein. nih.gov Computational techniques such as conformational searches and molecular dynamics simulations can be used to explore the conformational landscape of PMPA and to identify the low-energy conformations that are most likely to be biologically active. mdpi.com Understanding the conformational preferences of PMPA is crucial for designing rigid analogs that are locked in the bioactive conformation, which can lead to improved potency and selectivity.
Recent advances in deep learning and artificial intelligence are also being applied to the prediction of binding affinities and have shown promise in improving the accuracy and speed of these predictions. mdpi.com These methods learn from large datasets of known protein-ligand interactions to predict the binding affinity of new compounds. biorxiv.org
Q & A
Q. What are the key physicochemical properties of 4-Phosphonomethyl-L-phenylalanine, and how do they influence experimental design?
this compound (CAS 267236-68-0) has a molecular formula of C₉H₁₂NO₅P and a molecular weight of 245.17 g/mol . Its phosphonatemethyl group introduces polarity, affecting solubility in aqueous buffers (critical for biochemical assays) and stability under acidic/basic conditions. Researchers should prioritize characterizing its pKa values (for ionization states) and solubility profiles in buffers like PBS or Tris-HCl to optimize conditions for enzymatic studies or peptide synthesis .
Q. What synthetic methodologies are reported for this compound, and what are their limitations?
Synthesis typically involves post-translational modification of L-phenylalanine via phosphonomethylation. One approach uses palladium-catalyzed cross-coupling to introduce the phosphonate group, but this requires anhydrous conditions and inert atmospheres to prevent oxidation of intermediates . Key challenges include ensuring stereochemical purity (retaining the L-configuration) and avoiding side reactions at the phenyl ring. Researchers must validate product purity via chiral HPLC and ³¹P NMR .
Q. How is this compound characterized analytically, and what techniques resolve ambiguities in structural confirmation?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the phenylalanine backbone, while ³¹P NMR (δ ~20–25 ppm) verifies phosphonate incorporation .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (245.17 g/mol) and detects impurities like dephosphorylated byproducts .
- X-ray Crystallography : Resolves stereochemical ambiguities, though crystallization may require co-crystallization with binding partners (e.g., enzymes) .
Q. What are the primary research applications of this compound in biochemistry?
This compound is used to study enzyme-substrate interactions, particularly in kinases and phosphatases, due to its non-hydrolyzable phosphonate group mimicking phosphate in transition states . It also serves as a phosphotyrosine analog in peptide synthesis to investigate phosphorylation-dependent signaling pathways .
Q. How should researchers address discrepancies in reported biological activity data for this compound?
Contradictions may arise from variations in stereochemical purity (D vs. L forms) or residual solvents (e.g., DMF) from synthesis. Mitigation strategies include:
- Batch validation : Compare multiple synthesis batches using chiral chromatography .
- Activity assays : Use orthogonal methods (e.g., SPR and fluorescence polarization) to confirm binding affinity .
Advanced Research Questions
Q. What strategies enable site-specific incorporation of this compound into peptides or proteins?
Solid-phase peptide synthesis (SPPS) with Fmoc-protected this compound is optimal. The phosphonate group’s acidity requires mild deprotection conditions (e.g., 20% piperidine in DMF) to avoid β-elimination . For recombinant expression, engineered tRNA synthetases (e.g., Methanocaldococcus jannaschii tyrosyl-tRNA synthetase) can incorporate this non-canonical amino acid .
Q. How does the phosphonate group in this compound influence stability under physiological conditions?
The phosphonate moiety resists hydrolysis at physiological pH (7.4), making it stable in cellular assays. However, at pH < 3 or > 10, partial degradation occurs via cleavage of the C-P bond. Researchers should pre-test stability in assay buffers using LC-MS .
Q. What computational approaches predict interactions between this compound and target enzymes?
Molecular docking (e.g., AutoDock Vina) with homology models of kinases/phosphatases identifies binding poses. QM/MM simulations (e.g., Gaussian/AMBER) model transition-state stabilization by the phosphonate group, aiding inhibitor design .
Q. How can this compound be modified to enhance bioavailability or target selectivity?
- Prodrug strategies : Esterification of the phosphonate (e.g., pivaloyloxymethyl esters) improves membrane permeability .
- PEGylation : Conjugation with polyethylene glycol enhances solubility and reduces renal clearance .
Q. What are the challenges in scaling up synthesis for in vivo studies, and how are they addressed?
Scale-up risks include poor yield due to phosphonate group instability and racemization. Continuous-flow reactors with real-time ³¹P NMR monitoring improve reproducibility . Purification via ion-exchange chromatography removes metal catalyst residues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
